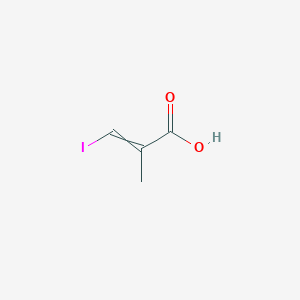
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid, also known as acetic acid, 2-fluoro-2-phosphono-, 1-ethyl ester, is a chemical compound with the molecular formula C4H8FO5P and a molecular weight of 186.08 g/mol . This compound is characterized by the presence of a phosphonic acid group, a fluorine atom, and an ethoxy group attached to an oxoethyl backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of (2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid typically involves the reaction of ethyl fluoroacetate with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyethyl phosphonic acid derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents. For example, nucleophilic substitution reactions with halide ions can replace the fluorine atom with chlorine or bromine.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding phosphonic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic and inorganic compounds. Its unique structure makes it a valuable intermediate in the preparation of fluorinated phosphonic acids and esters.
Biology: The compound is used in biochemical studies to investigate the role of phosphonic acids in biological systems. It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways involving phosphonic acids.
Medicine: Research has explored the potential use of this compound derivatives as pharmaceutical agents. These derivatives exhibit antimicrobial, antiviral, and anticancer properties, making them promising candidates for drug development.
Industry: The compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of (2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction disrupts key biochemical processes, leading to the compound’s observed effects.
In biological systems, the compound may inhibit enzymes involved in phosphate metabolism, affecting cellular energy production and signaling pathways. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets .
Comparison with Similar Compounds
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid can be compared with other similar compounds, such as:
(2-Chloro-1-fluoro-2-oxoethyl)phosphonic acid: This compound has a chlorine atom instead of an ethoxy group. It exhibits different reactivity and biological activity due to the presence of the chlorine atom.
(2-Ethoxy-1-chloro-2-oxoethyl)phosphonic acid: This compound has a chlorine atom instead of a fluorine atom. The substitution of fluorine with chlorine affects the compound’s chemical properties and reactivity.
(2-Ethoxy-1-fluoro-2-hydroxyethyl)phosphonic acid: This compound has a hydroxyl group instead of an oxo group.
The unique combination of the ethoxy, fluorine, and phosphonic acid groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C4H8FO5P |
|---|---|
Molecular Weight |
186.08 g/mol |
IUPAC Name |
(2-ethoxy-1-fluoro-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C4H8FO5P/c1-2-10-4(6)3(5)11(7,8)9/h3H,2H2,1H3,(H2,7,8,9) |
InChI Key |
WKUDTMNZLFHVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


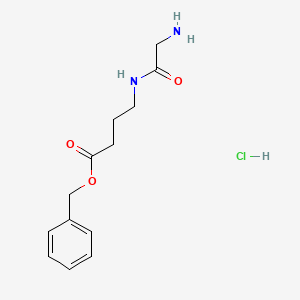
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)
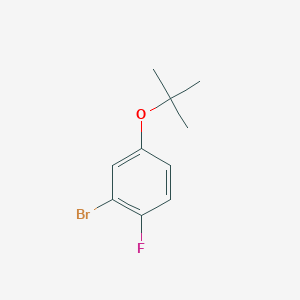

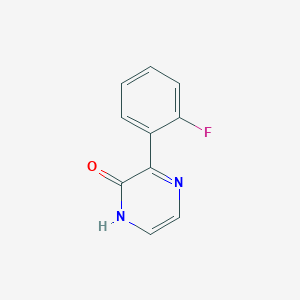
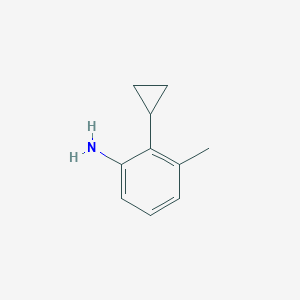
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
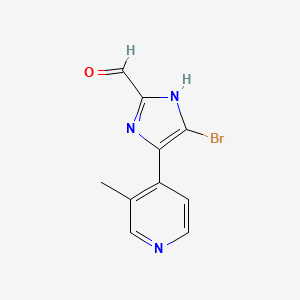
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)
